KinaseProfiler Head-to-Head at 30 nM: BRD-7880 Spares AURKA Whereas Tozasertib Inhibits AURKA and Multiple Off-Target Kinases
In a direct head-to-head KinaseProfiler panel conducted at 30 nM compound concentration, BRD-7880 reduced AURKB activity to 17% of control and AURKC to 31%, while leaving AURKA essentially untouched at 94% of control. In contrast, tozasertib (VX-680) at the identical 30 nM concentration inhibited AURKA to 20%, AURKB to 4%, and AURKC to 15% of control, and additionally suppressed multiple off-target kinases including Abl (40%), Arg (27%), Flt3 (51%), and Lck (53%) [1]. This establishes that at a concentration sufficient to near-fully engage AURKB, BRD-7880 produces negligible AURKA inhibition, whereas tozasertib generates strong pan-Aurora suppression plus measurable off-target kinase engagement.
| Evidence Dimension | Kinase activity (% of control) at 30 nM inhibitor in KinaseProfiler radiometric assay |
|---|---|
| Target Compound Data | BRD-7880 at 30 nM: AURKA 94%, AURKB 17%, AURKC 31%, Abl 83%, Arg 112%, Flt3 116%, Lck 90% |
| Comparator Or Baseline | Tozasertib (VX-680) at 30 nM: AURKA 20%, AURKB 4%, AURKC 15%, Abl 40%, Arg 27%, Flt3 51%, Lck 53% |
| Quantified Difference | BRD-7880 spares AURKA (94% vs 20% residual activity, a 4.7-fold difference in residual activity); tozasertib hits Abl (40% vs 83%), Arg (27% vs 112%), Flt3 (51% vs 116%), Lck (53% vs 90%) |
| Conditions | EMD Millipore KinaseProfiler service; full-length human kinases; 10 µM γ-33P-ATP at Km; duplicate measurements; Supplementary Table 8, Yu et al. 2016 |
Why This Matters
For experiments requiring AURKB/C inhibition without confounding AURKA suppression—such as dissecting AURKB-specific mitotic phenotypes or avoiding AURKA-mediated spindle assembly checkpoint interference—BRD-7880 provides functional target resolution unattainable with tozasertib.
- [1] Yu C, Mannan AM, Yvone GM, et al. Supplementary Table 8: KinaseProfiler profiles of BRD-7880 and tozasertib (VX-680) at 30 nM. In: High-throughput identification of genotype-specific cancer vulnerabilities in mixtures of barcoded tumor cell lines. Nature Biotechnology. 2016;34(4):419-423. Supplementary Information. View Source
